The synthesis of N-Fmoc-2-bromobenzyl-glycine typically involves several key steps:
The synthesis parameters such as temperature, reaction time, and concentration of reagents are crucial for optimizing yields and purity .
N-Fmoc-2-bromobenzyl-glycine has a complex molecular structure characterized by the following features:
The Fmoc group itself enhances the hydrophobicity of the molecule, facilitating self-assembly in certain applications . The presence of bromine in the benzyl position can influence both steric and electronic properties, which may affect its interactions in biological systems.
N-Fmoc-2-bromobenzyl-glycine participates in various chemical reactions typical for amino acids:
These reactions must be carefully controlled to avoid by-products and ensure high yields .
The mechanism of action for N-Fmoc-2-bromobenzyl-glycine primarily revolves around its role in peptide synthesis:
This mechanism allows for efficient assembly of peptides while minimizing racemization and side reactions.
N-Fmoc-2-bromobenzyl-glycine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic chemistry and biochemistry .
N-Fmoc-2-bromobenzyl-glycine has diverse applications across scientific fields:
The 9-fluorenylmethyloxycarbonyl (Fluorenylmethyloxycarbonyl) group revolutionized peptide synthesis through its base-labile deprotection mechanism, which operates orthogonally to acid-labile side-chain protecting groups. This orthogonality enables selective removal of the N-α-protecting group without compromising acid-sensitive functionalities (e.g., tert-butyl or trityl groups on side chains). Fluorenylmethyloxycarbonyl cleavage occurs via a two-step β-elimination process initiated by secondary amines like piperidine, generating dibenzofulvene and carbon dioxide. Piperidine concurrently traps dibenzofulvene as a stable adduct (9-(2'-piperidinoethyl)fluorene), preventing side reactions. This process exhibits remarkable kinetics, with Fluorenylmethyloxycarbonyl groups demonstrating a half-life of ~6 seconds in 20% piperidine/N,N-dimethylformamide solutions [2] [5] [7].
The Fluorenylmethyloxycarbonyl group's UV activity (λmax = 301 nm) provides real-time synthesis monitoring, while its stability toward acidic conditions preserves acid-labile resin linkages during elongation cycles. Modern advances include optimized deprotection cocktails (e.g., 5% piperazine/1% 1,8-diazabicyclo[5.4.0]undec-7-ene in N,N-dimethylformamide) that minimize side reactions while maintaining orthogonality [2] [7].
Table 1: Orthogonal Deprotection Strategies Enabled by Fluorenylmethyloxycarbonyl Chemistry
| Protecting Group Type | Cleavage Reagent | Compatible Side-Chain Protections |
|---|---|---|
| N-α-Fluorenylmethyloxycarbonyl | Piperidine (20% in N,N-dimethylformamide) | tert-Butyl, Trityl, tert-Butyloxycarbonyl |
| Side-chain tert-butyl | Trifluoroacetic acid (>90%) | Fluorenylmethyloxycarbonyl, Trityl |
| Side-chain Trityl | Trifluoroacetic acid (1–5%) | Fluorenylmethyloxycarbonyl, tert-Butyl |
Bromobenzyl-glycine derivatives emerged as strategic building blocks for bioconjugates and materials science due to the aryl bromide's versatility in metal-catalyzed cross-coupling reactions. Early synthetic routes involved N-acylation of glycine with bromobenzoyl chlorides under Schotten-Baumann conditions [3]. The integration of Fluorenylmethyloxycarbonyl protection at the glycine N-α-position (yielding N-Fluorenylmethyloxycarbonyl-2-bromobenzyl-glycine) combined aryl halide reactivity with Fluorenylmethyloxycarbonyl-based solid-phase compatibility. This compound (N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-bromobenzyl)glycine; CAS 2137803-51-9) features a molecular weight of 466.33 g/mol and the SMILES string "OC(=O)CN(Cc1ccccc1Br)C(=O)OCC1c2ccccc2-c2ccccc12" [1] [4].
Incorporating bromine at the ortho-position of the benzyl group enhances steric accessibility for cross-coupling while minimizing aspartimide formation compared to aspartic acid-containing sequences. The bromine atom enables diverse transformations:
Table 2: Impact of Bromine Substitution on Peptide Building Block Utility
| Bromine Position | Synthetic Advantages | Documented Applications |
|---|---|---|
| para-Bromobenzoyl (N-Aryl) | Enhanced crystallinity for X-ray analysis | Structural studies of hydrogen-bonding motifs [3] |
| ortho-Bromobenzyl (N-Alkyl) | Steric accessibility for Pd insertion | Solid-phase synthesis of peptide-organic hybrids [3] [6] |
| Aromatic side chain (e.g., bromo-Phenylalanine) | Orthogonal to backbone protections | Post-synthetic diversification of peptide sequences [7] |
Challenges in deploying N-Fluorenylmethyloxycarbonyl-2-bromobenzyl-glycine include potential palladium poisoning during on-resin couplings and sequence-dependent bromine stability under repetitive piperidine treatments. Nevertheless, its role in synthesizing bio-inspired hybrids positions it as a critical reagent in peptide materials science [3] [6].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4